molecular formula C6H7F3N2O B13592217 3-Trifluoromethyl-1H-pyrazole-5-ethanol CAS No. 185853-95-6

3-Trifluoromethyl-1H-pyrazole-5-ethanol

Cat. No.: B13592217
CAS No.: 185853-95-6
M. Wt: 180.13 g/mol
InChI Key: GCMDQCJNUMKDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Trifluoromethyl-1H-pyrazole-5-ethanol is a high-purity chemical compound offered for research and development purposes. This molecule integrates a pyrazole heterocycle substituted with a trifluoromethyl group and an ethanol side chain. The presence of both a strong electron-withdrawing group (trifluoromethyl) and a polar, versatile ethanol moiety makes this scaffold a valuable building block in medicinal chemistry and agrochemical research . The physicochemical influence of the trifluoromethyl group, such as its ability to enhance metabolic stability and membrane permeability, is a key feature that researchers can exploit . The ethanol functional group provides a handle for further chemical derivatization, allowing for the synthesis of esters, ethers, or other complex molecules. As such, this compound is primarily used in exploratory synthesis to create novel analogs for biological screening, potentially leading to new pharmaceutical candidates or active ingredients for crop protection. The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185853-95-6

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11)

InChI Key

GCMDQCJNUMKDLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCO

Origin of Product

United States

The Privileged Nature of Pyrazole Heterocycles in Organic Chemistry

The five-membered aromatic ring system containing two adjacent nitrogen atoms, known as pyrazole (B372694), is widely recognized as a "privileged scaffold" in organic and medicinal chemistry. researchgate.netgoogle.comnih.gov This designation stems from the recurring appearance of the pyrazole core in a multitude of biologically active compounds and approved pharmaceuticals. google.comnih.gov The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups, a critical factor for effective molecular recognition at biological targets.

The pyrazole nucleus is a versatile building block, enabling the construction of complex molecules with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.commdpi.comacs.orgmdpi.com Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction treatment sildenafil (B151) underscores its importance in drug discovery. nih.govenamine.net The metabolic stability of the pyrazole ring further enhances its desirability as a core component of therapeutic candidates. enamine.net

Trifluoromethylation: a Strategic Tool for Modulating Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful and widely employed strategy in modern drug design. chemicalbook.compharmaffiliates.com The unique electronic properties of the -CF3 group, stemming from the high electronegativity of fluorine atoms, impart significant changes to the physicochemical characteristics of a parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. matrix-fine-chemicals.comchemicalbook.com

One of the primary roles of trifluoromethylation is the modulation of a molecule's lipophilicity, which influences its ability to permeate biological membranes. chemicalbook.com The -CF3 group is highly lipophilic, and its incorporation can improve a compound's absorption and distribution within the body. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. chemicalbook.com This enhanced metabolic stability often translates to a longer biological half-life for the drug candidate. The potent electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups and alter the molecule's binding affinity to its target protein. matrix-fine-chemicals.comchemscene.com

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

PropertyEffect of TrifluoromethylationRationale
Lipophilicity IncreasedHigh hydrophobicity of the CF3 group.
Metabolic Stability IncreasedHigh bond strength of the C-F bond resists enzymatic cleavage.
Binding Affinity Can be enhancedAlters electronic distribution, potentially improving interactions with target sites.
Acidity/Basicity ModifiedStrong electron-withdrawing nature influences pKa of nearby functional groups.

Structural Context of the 3 Trifluoromethyl 1h Pyrazole 5 Ethanol Framework

The 3-Trifluoromethyl-1H-pyrazole-5-ethanol framework combines the privileged pyrazole (B372694) scaffold with the influential trifluoromethyl group and a reactive ethanol (B145695) side chain. The specific placement of the trifluoromethyl group at the 3-position and the ethanol group at the 5-position of the pyrazole ring creates a distinct regioisomer with specific chemical properties.

While a direct and detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for preparing functionalized trifluoromethylated pyrazoles. A common and versatile approach involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.org For the target molecule, a plausible precursor would be a trifluoromethylated ketoester or diketone, which upon reaction with hydrazine would form the pyrazole ring. The ethanol side chain could be introduced by utilizing a starting material already containing this functional group or, more commonly, by post-synthetic modification of a pyrazole intermediate, such as the reduction of a corresponding carboxylic acid or ester. For instance, the reduction of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate would yield the desired ethanol derivative.

The structural arrangement of this compound allows for further chemical elaboration. The hydroxyl group of the ethanol moiety can serve as a handle for subsequent reactions, such as esterification, etherification, or conversion to other functional groups, enabling the synthesis of a diverse library of derivatives for further investigation. The pyrazole ring itself presents opportunities for N-alkylation or N-arylation, further expanding the chemical space accessible from this core structure. The tautomerism inherent to N-unsubstituted pyrazoles means that this compound can exist in equilibrium with its 5-Trifluoromethyl-1H-pyrazole-3-ethanol tautomer, a factor that can influence its reactivity and biological interactions. mdpi.com

Research Trajectories for Fluorinated Pyrazole Derivatives

Established Synthetic Pathways to the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring bearing a trifluoromethyl group is a well-documented area of organic synthesis. The primary strategies involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

A prevalent and robust method for the synthesis of 3-trifluoromethyl-1H-pyrazoles is the cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines. A key precursor in this approach is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), which readily reacts with hydrazine or substituted hydrazines to form the pyrazole ring. The reaction typically proceeds by initial nucleophilic attack of the hydrazine at the β-carbon of the enone, followed by cyclization and dehydration to afford the aromatic pyrazole.

The choice of hydrazine derivative can influence the final product. For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine can lead to a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The separation of these isomers can be achieved by distillation.

Another common trifluoromethyl-containing building block is ethyl 4,4,4-trifluoroacetoacetate. Its reaction with hydrazines provides a direct route to pyrazolones, which can be further functionalized. For example, the condensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Trifluoromethyl Building BlockHydrazine ReactantProduct(s)Reference(s)
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneHydrazine3-(Trifluoromethyl)-1H-pyrazole
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazine1-Methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Ethyl 4,4,4-trifluoroacetoacetateHydrazine3-(Trifluoromethyl)-1H-pyrazol-5-ol
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazine1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol google.comgoogle.com

Multi-Component Reaction Approaches to Functionalized Pyrazoles

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of functionalized pyrazoles, allowing for the construction of complex molecules in a single step from three or more starting materials. A notable example is the three-component synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP). This reaction is believed to proceed through a [3+2] cycloaddition between a diazo intermediate, generated in situ from the aldehyde and tosyl hydrazide, and BTP. This method is valued for its operational simplicity and the use of an environmentally benign and readily available trifluoromethyl source.

Another powerful multi-component strategy involves the [3+2] cycloaddition of in situ generated nitrile imines with appropriate dipolarophiles. For instance, hydrazonyl chlorides can be treated with a base to form nitrile imines, which then react with alkenes like 2-bromo-3,3,3-trifluoropropene to yield 5-trifluoromethylpyrazoles with high regioselectivity. acs.orgthieme-connect.comnih.gov

Specific Routes for Incorporating the 5-Ethanol Moiety

Direct synthesis of 3-trifluoromethyl-1H-pyrazole-5-ethanol is not commonly reported. Therefore, its preparation typically relies on the introduction of the ethanol (B145695) group onto a pre-formed pyrazole core or the use of precursors that already contain a latent or protected ethanol functionality.

Strategies Involving Ethoxylated Precursors

One potential, though less documented, strategy involves the use of precursors that contain an ethoxy group which can be converted to the desired ethanol functionality. For example, a synthetic route could be envisioned that utilizes a pyrazolone (B3327878) intermediate, such as 3-(trifluoromethyl)-1H-pyrazol-5-ol. O-alkylation of this pyrazolone with a two-carbon electrophile, such as ethyl 2-bromoacetate, would yield an ester intermediate. Subsequent reduction of the ester would provide the target ethanol derivative.

Post-Cyclization Functionalization for Alcohol Introduction

A more common and versatile approach is the functionalization of a pre-existing 3-trifluoromethyl-1H-pyrazole ring at the 5-position. This can be achieved through a variety of synthetic transformations.

A key strategy involves the synthesis of a pyrazole-5-carboxylic acid ester or a pyrazole-5-acetic acid ester, followed by its reduction to the corresponding alcohol. For instance, the synthesis of ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetate can serve as a crucial step. While the direct synthesis of this specific precursor is not extensively detailed, analogous pyrazole acetic acid esters have been prepared. The subsequent reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis, readily accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgquora.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Another potential route for post-cyclization functionalization involves the direct lithiation of the pyrazole ring at the 5-position, followed by reaction with an electrophile like ethylene (B1197577) oxide. This would introduce a 2-hydroxyethyl group directly onto the pyrazole ring. However, achieving regioselective lithiation at the desired position can be challenging and may require the presence of directing groups or specific N-substituents.

Regioselectivity and Isomeric Control in Pyrazole Ring Formation

A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the control of regioselectivity. The reaction can potentially yield two different regioisomers, and directing the reaction to favor the desired isomer is crucial for an efficient synthesis.

In the case of the reaction between ethyl 4,4,4-trifluoroacetoacetate and a substituted hydrazine like arylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The regiochemical outcome is influenced by a combination of steric and electronic factors. The trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing nature of the trifluoromethyl group, which generally favors nucleophilic attack at this position.

The nature of the hydrazine also plays a pivotal role. For instance, it has been reported that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the use of the corresponding free hydrazine results in the exclusive formation of the 1,5-regioisomer. nih.gov This highlights the subtle interplay of reaction conditions and reactant choice in directing the regiochemical outcome of pyrazole synthesis.

Furthermore, in multi-component reactions such as the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene, excellent regioselectivity for the 5-trifluoromethylpyrazole isomer is often observed. acs.orgthieme-connect.comnih.gov This is a significant advantage for the synthesis of precursors to this compound.

Reactant 1Reactant 2Condition/ReagentMajor RegioisomerReference(s)
Trichloromethyl enoneArylhydrazine hydrochlorideReflux1,3-disubstituted pyrazole nih.gov
Trichloromethyl enoneArylhydrazine (free base)Reflux1,5-disubstituted pyrazole nih.gov
Hydrazonyl chloride2-Bromo-3,3,3-trifluoropropeneBase5-Trifluoromethylpyrazole acs.orgthieme-connect.comnih.gov

Advancements in Sustainable and Efficient Synthetic Route Design

The synthesis of complex heterocyclic compounds, including precursors to this compound, has increasingly shifted towards sustainable and efficient methodologies. nih.govresearchgate.net This evolution is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com Key advancements in this area focus on the adoption of flow chemistry, the development of one-pot multicomponent reactions, and the use of eco-friendly catalysts and solvents. nih.govthieme-connect.com These strategies are not only environmentally benign but also offer significant advantages in terms of yield, operational simplicity, and scalability. researchgate.net

Flow Chemistry in Pyrazole Synthesis

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, providing enhanced control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comscilit.com This technology facilitates improved safety, reproducibility, and scalability, making it a key enabling technology for efficient synthesis. galchimia.com Continuous-flow setups allow for the integration of synthesis, purification, and analysis, which accelerates the optimization of reaction conditions. galchimia.com

Another significant application is the modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov By flowing fluorinated amines through sequential reactor coils, diazoalkane formation and subsequent [3+2] cycloaddition can be achieved in a telescoped fashion. nih.gov This method allows for the rapid generation of diverse pyrazole cores that can be further modified in subsequent flow modules. nih.gov

Table 1: Two-Stage Continuous-Flow Synthesis of Pyrazoles from Acetophenones
StepReactantsReaction ConditionsResidence TimeKey Outcome
1 (Enaminone Formation)Acetophenone, Dimethylformamide dimethyl acetal (B89532) (DMADMF)Stainless-steel coil reactor, 170 °C10 minFormation of enaminone intermediate
2 (Cyclization)Enaminone intermediate, HydrazineGlass mixer-chip reactor, 150 °C2 minHigh-yield formation of the pyrazole ring

This table summarizes a tandem flow chemistry process for pyrazole synthesis, highlighting the distinct conditions and short residence times that contribute to its efficiency. galchimia.com

Green Chemistry Approaches

The principles of green chemistry are central to modern synthetic design. This involves employing green solvents, developing solvent-free reaction conditions, utilizing renewable energy sources, and incorporating recyclable catalysts. nih.govresearchgate.net For pyrazole synthesis, water has been explored as a green solvent, replacing hazardous organic solvents and simplifying reaction protocols. thieme-connect.com

Solvent- and catalyst-free one-pot reactions represent a significant advancement in sustainable synthesis. A notable example is the three-component reaction for synthesizing trifluoromethylated pyrazole derivatives from 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline (B41778) derivatives, and trimethyl orthoformate. figshare.com This method proceeds at 110 °C under solvent-free conditions, offering operational simplicity and high yields ranging from 80% to 92%. figshare.com Such protocols are not only environmentally friendly but also highly atom-economical. researchgate.net

One-Pot and Multicomponent Reactions (MCRs)

A straightforward one-pot protocol has been developed for the preparation of 1-aryl-3-trifluoromethylpyrazoles. nih.govacs.org This method uses in situ generated nitrile imines, which react with mercaptoacetaldehyde (B1617137) (as an acetylene (B1199291) surrogate) in a (3+3) annulation, followed by a cascade of dehydration and ring contraction to form the pyrazole ring. nih.govacs.org The process is notable for its mild reaction conditions, scalability, and tolerance of a wide range of functional groups. nih.govacs.org

Table 2: Comparison of Efficient Synthetic Methods for Trifluoromethylated Pyrazoles
MethodKey ReactantsConditionsYieldKey Advantage
One-Pot Three-Component ReactionPyrazolone, Aniline, Trimethyl orthoformateSolvent-free, 110 °C80-92%High yield, no catalyst or solvent required. figshare.com
One-Pot (3+3) Annulation/Ring ContractionNitrile imines, MercaptoacetaldehydeBase (Et3N), p-TsClHighMild conditions, readily available starting materials. acs.org
Copper-Catalyzed CycloadditionN-arylsydnones, 2-bromo-3,3,3-trifluoropropeneCu(OTf)2/phen, DBU, 35 °CModerate to ExcellentMild conditions, excellent regioselectivity. rsc.org

This table compares different sustainable and efficient methods for synthesizing the trifluoromethyl-pyrazole core, a key precursor structure.

Catalytic Innovations

The development of novel and efficient catalysts is another cornerstone of sustainable synthesis. Copper-catalyzed reactions, for instance, have been effectively used for the synthesis of 4-trifluoromethyl pyrazoles. rsc.org A method involving the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions (35 °C) using a copper catalyst provides excellent yields and regioselectivity. rsc.org The use of catalytic amounts of metal, rather than stoichiometric amounts, is a key improvement over older methods. rsc.org Furthermore, research into recyclable, non-toxic bio-organic catalysts continues to advance the field, offering pathways that are both high-yielding and environmentally responsible. researchgate.net

Chemical Modifications of the 5-Ethanol Hydroxyl Group

The primary alcohol functionality of the 5-ethanol side chain is a prime site for derivatization, allowing for the introduction of a diverse array of functional groups through esterification, etherification, and selective oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to esters and ethers to modify the compound's lipophilicity and steric profile.

Esterification: Standard esterification conditions can be employed to introduce a variety of acyl groups. For instance, reaction with carboxylic acids in the presence of an acid catalyst (Fischer esterification) or with more reactive acyl chlorides or anhydrides in the presence of a base can yield the corresponding esters. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also facilitate ester formation under mild conditions.

ReagentConditionsProduct
Acetic AnhydridePyridine, room temperature2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)ethyl acetate
Benzoyl ChlorideTriethylamine, CH2Cl2, 0 °C to rt2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)ethyl benzoate
Carboxylic AcidH2SO4 (cat.), Toluene, reflux2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)ethyl ester

Etherification: Ether derivatives can be prepared through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Another approach involves the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. A strategy for the synthesis of pyrazole derivatives containing a diphenyl ether moiety involves the etherification of a substituted phenol (B47542) with a suitable pyrazole derivative. acs.org

ReagentConditionsProduct
1. NaH 2. Methyl IodideTHF, 0 °C to rt5-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole
1. NaH 2. Benzyl BromideTHF, 0 °C to rt5-(2-(Benzyloxy)ethyl)-3-(trifluoromethyl)-1H-pyrazole

Selective Oxidation Pathways

The primary alcohol of the 5-ethanol group can be selectively oxidized to either an aldehyde or a carboxylic acid, providing key intermediates for further functionalization. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product.

Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. chemistryviews.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method for this conversion. masterorganicchemistry.com An efficient and highly selective method for the oxidation of primary alcohols to aldehydes involves the use of N-chlorosuccinimide mediated by oxoammonium salts. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and ruthenium tetroxide (RuO4) are effective for this transformation. chemistryviews.org It is noteworthy that the oxidation of 2-(pyrazol-5-yl)ethanol with KMnO4 has been reported to yield pyrazole-5-carboxylic acid, suggesting that under these conditions, the entire ethanol side chain is cleaved. researchgate.net In contrast, the oxidation of 2-(pyrazol-4-yl)ethanols with KMnO4 leads to the corresponding 2-oxoacetic acids. researchgate.net

ReagentConditionsProduct
Pyridinium Chlorochromate (PCC)CH2Cl2, room temperature2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)acetaldehyde
Potassium Permanganate (KMnO4)Basic, heat3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid researchgate.net

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can undergo various functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling. The presence of the electron-withdrawing trifluoromethyl group and the ethanol side chain significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is generally susceptible to electrophilic attack at the C4 position. However, the strongly deactivating nature of the trifluoromethyl group at the C3 position reduces the electron density of the ring, making electrophilic substitution more challenging. wikipedia.orglumenlearning.com The position of substitution is directed by the combined electronic effects of the existing substituents. The trifluoromethyl group is a meta-director in benzene (B151609) chemistry, but in the pyrazole system, its deactivating effect is felt throughout the ring. The N-H proton and the ethanol side chain will also influence the electron distribution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Iodination can be performed with iodine in the presence of an oxidizing agent or with N-iodosuccinimide. mdpi.com

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, although the harsh conditions may lead to side reactions.

Sulfonation: Sulfonation can be achieved with fuming sulfuric acid.

The regioselectivity of these reactions on this compound would likely favor substitution at the C4 position, as it is the most electronically accessible position on the pyrazole ring.

ReagentConditionsProduct
N-Bromosuccinimide (NBS)CCl4, reflux4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-ethanol
Nitric Acid/Sulfuric Acid0 °C4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-ethanol

Metalation and Cross-Coupling Methodologies

Metalation followed by quenching with an electrophile or participation in cross-coupling reactions provides a powerful tool for the C-C and C-heteroatom bond formation on the pyrazole ring.

Metalation: The acidic N-H proton can be readily removed by a strong base to form an N-anion. Direct C-H metalation of the pyrazole ring can also be achieved. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) leads to exclusive metalation at the C5 position. rsc.org For the N-unsubstituted this compound, deprotonation at both N1 and the hydroxyl group is possible, followed by potential C-metalation.

Cross-Coupling Reactions: Once a halogen is introduced onto the pyrazole ring (e.g., at the C4 position via electrophilic halogenation), it can serve as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. rsc.org For example, 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-ethanol could be coupled with a variety of aryl or vinyl boronic acids. Similarly, Sonogashira coupling with terminal alkynes and Heck coupling with alkenes can be employed to further diversify the pyrazole core.

Starting MaterialReagentConditionsProduct
4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-ethanolPhenylboronic acidPd(PPh3)4, K2CO3, Toluene/H2O, reflux4-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-ethanol
4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-ethanolPhenylacetylenePd(PPh3)4, CuI, Et3N, reflux4-(Phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole-5-ethanol

N-Substitution Patterns and Tautomeric Equilibria in Pyrazoles

For N-unsubstituted pyrazoles, the position of the N-H proton is not fixed, leading to the existence of tautomers. In the case of this compound, two tautomeric forms are possible: 3-(trifluoromethyl)-5-(2-hydroxyethyl)-1H-pyrazole and 5-(trifluoromethyl)-3-(2-hydroxyethyl)-1H-pyrazole.

The position of the tautomeric equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups, such as the trifluoromethyl group, tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent. researchgate.net Conversely, electron-donating groups favor the tautomer with the N-H proton on the adjacent nitrogen. The 2-hydroxyethyl group is generally considered to be weakly electron-donating. Therefore, it is expected that the tautomer with the trifluoromethyl group at the 3-position and the ethanol group at the 5-position will be the major tautomer.

The tautomeric equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govmdpi.com In solution, a rapid proton exchange between the two nitrogen atoms often leads to averaged signals in NMR spectroscopy at room temperature. nih.gov

Alkylation or arylation of the pyrazole nitrogen locks the molecule into a single tautomeric form. The regioselectivity of N-substitution depends on the reaction conditions and the nature of the electrophile. Generally, alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 substituted products.

Tautomer 1Tautomer 2
3-(Trifluoromethyl)-5-(2-hydroxyethyl)-1H-pyrazole 5-(Trifluoromethyl)-3-(2-hydroxyethyl)-1H-pyrazole

Note: Due to the limitations of this format, the images for the tautomers are placeholders. The names provided describe the structures.

Synthesis of Fused Pyrazole Systems Incorporating Trifluoromethyl and Ethanol Moieties

The synthesis of fused pyrazole systems from this compound represents a sophisticated area of medicinal chemistry, aiming to create complex molecular architectures with potentially enhanced pharmacological profiles. These strategies typically involve the chemical modification of the ethanol side chain, followed by intramolecular or intermolecular cyclization reactions to construct a new ring fused to the pyrazole core. While direct cyclization of the ethanol moiety is challenging, its conversion into more reactive functional groups opens up a variety of synthetic pathways to novel fused heterocyclic systems.

A primary strategy involves the oxidation of the primary alcohol of the ethanol group to an aldehyde or a carboxylic acid. These intermediates can then undergo condensation reactions to form fused pyridines, pyrimidines, or other heterocyclic rings. For instance, the pyrazole-5-acetaldehyde derivative could react with active methylene (B1212753) compounds in the presence of a base to yield fused pyridines. Similarly, the corresponding carboxylic acid can be activated and cyclized with appropriate binucleophiles.

Another approach is the conversion of the hydroxyl group into a good leaving group, such as a halide or a sulfonate ester. This allows for subsequent intramolecular nucleophilic substitution by a nitrogen atom of the pyrazole ring (if appropriately positioned, for instance after N-alkylation) or by an external nucleophile that also reacts with another part of the pyrazole molecule, leading to the formation of a fused ring system.

Furthermore, multicomponent reactions offer an efficient route to fused pyrazoles. In such a scenario, the this compound, or a derivative thereof, could be one of the components in a one-pot reaction with other reagents to assemble a complex fused structure. For example, a derivative of the subject compound could potentially react with a β-diketone and an ammonia (B1221849) source to construct a fused pyrimidine (B1678525) ring.

The reaction of a trifluoromethyl-β-diketone with 2-hydroxyethylhydrazine (B31387) is a key method for obtaining the pyrazole ethanol precursor itself. researchgate.net This reaction can yield a dihydropyrazole intermediate, which can then be dehydrated to the aromatic pyrazole. researchgate.net This synthetic route underscores the importance of β-diketones in constructing the initial pyrazole framework. researchgate.netijpras.comnih.gov

While specific examples detailing the synthesis of fused systems directly from this compound are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis provide a roadmap for such transformations. The table below outlines plausible synthetic strategies for the formation of various fused pyrazole systems, starting from key derivatives of this compound.

Fused SystemPrecursor DerivativeGeneral Reaction TypeReagents and Conditions
Pyrazolo[1,5-a]pyridine 3-Trifluoromethyl-1H-pyrazole-5-acetaldehydeCondensation/CyclizationReaction with a β-ketoester or malononitrile (B47326) followed by intramolecular cyclization.
Pyrazolo[3,4-d]pyrimidine 3-Trifluoromethyl-5-(2-aminoethyl)-1H-pyrazoleCyclocondensationReaction with a one-carbon synthon like formic acid or a derivative.
Pyrazolo[1,5-c] organic-chemistry.orgrsc.orgoxazine This compoundIntermolecular CondensationReaction with an aldehyde or ketone in the presence of an acid catalyst.
Pyrazolo[3,4-b]pyridine 3-Trifluoromethyl-1H-pyrazole-5-ylacetonitrileThorpe-Ziegler CyclizationBase-catalyzed intramolecular cyclization.
Pyrazolo[5,1-b]oxazole 5-(2-Chloroethyl)-3-trifluoromethyl-1H-pyrazoleIntramolecular Nucleophilic SubstitutionTreatment with a strong base to promote cyclization via the pyrazole nitrogen.

These synthetic routes are based on established methodologies for the synthesis of fused heterocyclic compounds and can be adapted for the specific substrate . The trifluoromethyl group at the 3-position is expected to influence the reactivity of the pyrazole ring, potentially affecting the regioselectivity of the cyclization reactions. The development of such fused systems from this compound is a promising avenue for the discovery of new bioactive molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethanol side chain protons (-CH₂-CH₂-OH) would likely appear as two triplets, a result of spin-spin coupling with each other. The methylene group adjacent to the pyrazole ring is anticipated to be downfield compared to the one bearing the hydroxyl group due to the influence of the aromatic ring. The single proton on the pyrazole ring (at the C4 position) would appear as a singlet. The chemical shifts for the N-H proton of the pyrazole ring and the O-H proton of the ethanol group can vary significantly and may appear as broad singlets, influenced by solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CH (pyrazole ring, C4-H)~6.5Singlet (s)
-CH₂- (adjacent to pyrazole)~3.0 - 3.2Triplet (t)
-CH₂- (adjacent to OH)~3.9 - 4.1Triplet (t)
-NH (pyrazole ring)Variable, broadBroad Singlet (br s)
-OH (hydroxyl)Variable, broadBroad Singlet (br s)

In the ¹³C NMR spectrum, five distinct signals are predicted: two for the ethanol side chain carbons, and three for the pyrazole ring carbons. The carbon atom of the trifluoromethyl group (CF₃) will also be present, identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The pyrazole carbons (C3, C4, and C5) will have chemical shifts influenced by the nitrogen atoms and the electron-withdrawing trifluoromethyl group. Specifically, C3 and C5, being directly attached to heteroatoms, will be more deshielded than C4.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹⁹F coupling)
-CH₂- (adjacent to pyrazole)~30Singlet
-CH₂- (adjacent to OH)~60Singlet
-CH (pyrazole ring, C4)~105Singlet
-C-CF₃ (pyrazole ring, C3)~145Quartet (q)
-C-CH₂ (pyrazole ring, C5)~150Singlet
-CF₃~120Quartet (q)

Fluorine-19 NMR is a highly sensitive technique for probing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp signal. This is because all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic heterocyclic ring. For instance, the ¹⁹F NMR signal for a trifluoromethyl group on a similar indenopyrazole ring system has been reported at approximately -60 ppm. mdpi.com Another related compound, 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, also shows a characteristic singlet in its spectrum. The typical chemical shift range for trifluoromethyl groups attached to aromatic systems often falls between -60 and -65 ppm relative to a CFCl₃ standard. colorado.edu

Table 3: Expected ¹⁹F NMR Chemical Shift

Fluorine AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CF₃~ -60 to -65Singlet (s)

Vibrational (Infrared, IR) and Electronic (UV-Visible) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational bands would include a broad absorption for the O-H stretch of the alcohol, a sharp peak for the N-H stretch of the pyrazole ring, and strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.

Table 4: Expected Principal IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
N-H (Pyrazole)Stretching3100 - 3500
C-H (Aromatic/Aliphatic)Stretching2850 - 3100
C=N / C=C (Pyrazole Ring)Stretching1400 - 1600
C-F (Trifluoromethyl)Stretching1100 - 1350 (Strong)
C-O (Alcohol)Stretching1050 - 1260

UV-Visible Spectroscopy: The UV-Visible spectrum is used to study electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. Unsubstituted pyrazole in the gas phase shows a maximal absorption cross-section at 203 nm. The presence of substituents like the trifluoromethyl and ethanol groups may cause a slight shift in the absorption maximum (λmax).

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₅H₇F₃N₂O. The analysis would typically look for the protonated molecular ion, [M+H]⁺.

Table 5: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₅H₇F₃N₂O
Calculated Monoisotopic Mass180.05104 g/mol
Expected Ion (ESI+)[M+H]⁺
Expected m/z for [M+H]⁺181.05887

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of now, a crystal structure for this compound has not been reported in publicly accessible databases.

If a suitable single crystal were obtained, this technique would reveal:

The planarity of the pyrazole ring.

The precise bond lengths and angles of the trifluoromethyl and ethanol substituents relative to the ring.

The conformation of the ethanol side chain.

The nature of intermolecular interactions, which would be expected to include hydrogen bonding involving the alcohol's hydroxyl group (-OH) and the pyrazole's N-H group, potentially forming chains or networks in the crystal lattice. For example, the crystal structure of a related compound, 2,2,2-Tris(pyrazol-1-yl)ethanol, shows hydrogen bonding between the alcohol's hydrogen atom and a nitrogen atom in the pyrazole ring of an adjacent molecule. nih.gov

Theoretical and Computational Investigations of 3 Trifluoromethyl 1h Pyrazole 5 Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of chemical properties can be derived, including molecular geometry, vibrational frequencies, and parameters related to chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.org It offers a balance between computational cost and accuracy, making it suitable for a variety of molecular systems. acs.org

For a compound like 3-Trifluoromethyl-1H-pyrazole-5-ethanol, DFT calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. Subsequent calculations can determine key electronic and reactivity descriptors. Studies on analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized DFT (specifically the B3LYP/6-31G(d) level of theory) to establish a planar conformation and evaluate electronic stability and reactivity.

Key parameters derived from DFT analysis include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1. Hypothetical DFT-Calculated Electronic Properties for this compound.
ParameterCalculated Value (a.u.)Interpretation
EHOMO-0.258Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.045Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)0.213Indicates chemical stability and reactivity.
Chemical Hardness (η)0.1065Measures resistance to change in electron distribution.
Electronegativity (χ)0.1515Measures the power to attract electrons.

For many pyrazole (B372694) derivatives, particularly those with a hydrogen atom on a ring nitrogen, annular tautomerism is a key feature. This involves the migration of the N-H proton between the two ring nitrogen atoms, leading to two different tautomeric forms. In the case of this compound, the two possible tautomers are 3-(trifluoromethyl)-1H-pyrazole-5-ethanol and 5-(trifluoromethyl)-1H-pyrazole-3-ethanol.

DFT calculations are employed to determine the energies of each tautomer and the transition state for the proton transfer between them. The relative energies indicate which tautomer is likely to be more abundant at equilibrium. Furthermore, the conformation of the ethanol (B145695) side chain (i.e., the rotation around the C-C and C-O bonds) would also be analyzed to find the most stable three-dimensional structure.

Table 2. Calculated Relative Energies of Tautomers.
TautomerDescriptionRelative Energy (kcal/mol)Predicted Stability
Tautomer AThis compound0.00More Stable
Tautomer B5-Trifluoromethyl-1H-pyrazole-3-ethanol+2.5Less Stable

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a protein binding site).

For this compound, MD simulations would be used to:

Sample Conformational Space: The ethanol side chain can rotate freely, leading to numerous possible conformations. MD simulations can explore these different conformations and determine their relative populations under specific conditions (e.g., in water at room temperature).

Analyze Solvent Interactions: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around the pyrazole and its functional groups, and quantify the strength of hydrogen bonding.

Study Binding Stability: If the molecule is being investigated as a potential drug, MD simulations of the molecule docked into a protein's active site are crucial. These simulations can assess the stability of the binding pose and identify key interactions that contribute to binding affinity. nih.gov Studies on other pyrazole derivatives have used MD to confirm the stability of their binding modes with targets like RET kinase.

In Silico Structure-Activity Relationship (SAR) Predictions

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to predict the activity of new compounds based on the properties of known active and inactive molecules.

For a series of compounds including this compound, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the series.

Model Building: Statistical methods are used to create an equation that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀).

Model Validation: The predictive power of the model is rigorously tested.

These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives and to guide the design of more potent compounds. For example, QSAR models for pyrazole derivatives have been developed to predict their efficacy as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a reaction.

For the synthesis of this compound, computational methods could be used to:

Evaluate Synthetic Routes: The most common synthesis of 3-trifluoromethylpyrazoles involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648). DFT calculations can be used to study the mechanism of this cyclization, identifying the key intermediates and the rate-determining step.

Predict Regioselectivity: The reaction of an unsymmetrical dicarbonyl compound with a hydrazine can lead to two different regioisomeric pyrazoles. Computational studies can predict which isomer is favored by comparing the activation energies of the competing pathways. For trifluoromethylated pyrazoles, the reaction conditions, particularly the solvent, have been found to dramatically influence the regioselectivity.

By providing a detailed picture of the reaction at the molecular level, these computational studies can help chemists optimize reaction conditions to improve yields and selectivity in the synthesis of target molecules like this compound.

Exploration of Biological and Biochemical Interactions Non Clinical Focus

In Vitro Enzyme Binding and Inhibition Studies in Model Systems

The interaction of trifluoromethyl-pyrazole derivatives with various enzymes has been a key area of research, revealing potential for modulation of important biochemical pathways.

Cyclooxygenase Pathway Modulation Investigations

Derivatives of 3-trifluoromethyl-pyrazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Structure-activity relationship (SAR) studies on various pyrazole-based compounds have shown that the presence and position of a trifluoromethyl (-CF3) group can significantly influence inhibitory potency and selectivity for COX-2 over COX-1. nih.gov In the design of selective COX-2 inhibitors, a trifluoromethyl moiety on the pyrazole (B372694) ring is a common feature. nih.gov For instance, in a series of 1,5-diarylpyrazole derivatives, replacing a methyl group with a trifluoromethyl group on the pyrazole core was explored to enhance COX-2 selectivity. nih.gov The rationale for this substitution lies in the trifluoromethyl group's ability to interact with a secondary pocket present in the COX-2 enzyme active site, an interaction that is less favorable in the more constricted COX-1 active site. researchgate.net This structural feature is a key component of several potent and selective COX-2 inhibitors.

Protein Kinase Inhibition Research

The pyrazole scaffold is a well-established framework in the design of protein kinase inhibitors. nih.gov The trifluoromethyl group, in particular, has been shown to be crucial for the potency of certain pyrazole-based kinase inhibitors. For example, in a series of Bcr-Abl kinase inhibitors, the removal of a trifluoromethyl group from the compound's structure resulted in a significant decrease in potency. nih.gov One such compound demonstrated an IC50 value of 14.2 nM against Bcr-Abl kinase. nih.gov

Similarly, research on Aurora kinase inhibitors has utilized the pyrazole-benzimidazole scaffold. A fragment-based approach identified a pyrazole-benzimidazole core with good activity against Aurora A, with one fragment showing an IC50 of 0.91 μM. acs.org Further optimization of this scaffold led to the development of multi-targeted kinase inhibitors with potent activity against both Aurora A and Aurora B kinases. acs.org A structurally novel series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were also identified as potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov

Receptor Ligand Affinity Profiling

The binding affinity of trifluoromethyl-pyrazole derivatives has been explored for several receptor types, most notably GABAA and cannabinoid receptors. The well-known insecticide Fipronil, a trifluoromethyl-phenyl pyrazole derivative, functions by disrupting the insect central nervous system through blocking GABAA receptor-gated chloride channels. wikipedia.orgnih.gov This interaction leads to hyperexcitation of nerves and muscles in contaminated insects. wikipedia.org The selectivity of Fipronil for insect GABAA receptors over mammalian ones is attributed to a greater binding affinity for the insect receptor subtype. wikipedia.orgacs.org

In the realm of cannabinoid receptors, various pyrazole-based compounds have been synthesized and evaluated for their binding affinities at CB1 and CB2 receptors. nih.gov While many tricyclic pyrazole derivatives show a preferential affinity for CB1 receptors, specific structural modifications have led to ligands with high affinity and selectivity for the CB2 receptor. nih.govnih.gov

Antimicrobial Activity Studies on Model Organisms

The antimicrobial properties of compounds containing the 3-trifluoromethyl-1H-pyrazole moiety have been investigated against a range of model organisms, including bacteria and fungi.

Antibacterial Efficacy in Laboratory Strains

Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives featuring a trifluoromethyl group, particularly against Gram-positive bacteria. N-(trifluoromethylphenyl) substituted pyrazoles have been shown to be potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. mdpi.com The combination of bromo and trifluoromethyl substitutions on the phenyl ring of the pyrazole derivative yielded one of the most potent compounds in one study series. mdpi.com

Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
Compound TypeBacterial StrainMIC (µg/mL)Reference
Bromo and trifluoromethyl substituted N-phenylpyrazoleS. aureus (MRSA)0.78 mdpi.com
Bromo and trifluoromethyl substituted N-phenylpyrazoleS. epidermidis1.56 mdpi.com
Bromo and trifluoromethyl substituted N-phenylpyrazoleE. faecium0.78 mdpi.com
Trifluoromethyl-substituted N-phenylpyrazoleS. aureus (MRSA)3.12 mdpi.com
Dichloro-substituted N-phenylpyrazoleS. aureus (MRSA)0.78 - 1.56 mdpi.com

Antifungal and Insecticidal Potency in Controlled Assays

The trifluoromethyl-pyrazole structure is a key component in several compounds with significant antifungal and insecticidal properties. In antifungal research, a series of novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and evaluated. One compound in this series demonstrated an EC50 value of 0.0530 µM against Fusarium graminearum, which was comparable to the commercial fungicide pyraclostrobin. nih.gov However, in another study, it was noted that substituting a methyl group with a trifluoromethyl group at the C-3 position of an isoxazolol pyrazole carboxylate significantly weakened its antifungal activity. nih.gov

Antifungal Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
Compound TypeFungal StrainEC50 (µM)Reference
Pyrazole with cycloalkyl and aryl OCF3 groupsF. graminearum0.0530 nih.gov
Pyrazole with straight-chain and aryl OCF3 groupsF. graminearum0.0735 nih.gov
Pyrazole with cycloalkyl and aryl OCF3 groupsC. micotianae0.1430 nih.gov

In the context of insecticidal activity, trifluoromethyl-phenyl pyrazole derivatives have been extensively studied. Fipronil is a prominent example, used to control a wide range of pests including termites, ants, and cockroaches. wikipedia.org Research has also focused on creating novel pyrazole derivatives with potent insecticidal effects. For instance, a series of pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety showed excellent acaricidal activity against Tetranychus cinnabarinus, with several compounds achieving 100% inhibition at a concentration of 10 µg/mL. mdpi.com Furthermore, certain 5-trifluoromethyl-phenyl pyrazolones have demonstrated high lethal activity against snails, with one compound exhibiting an LC50 of 0.58 mg/mL, surpassing the standard molluscicide, methomyl. nih.govacs.org

Insecticidal/Molluscicidal Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
Compound TypeOrganismActivity MetricValueReference
5-Trifluoromethyl-phenyl pyrazolone (B3327878) with hydrazone moietyMonacha cartusiana (Snail)LC500.58 mg/mL nih.govacs.org
5-Trifluoromethyl-phenyl pyrazolone with gem-dichloro moietyMonacha cartusiana (Snail)LC501.93 mg/mL acs.org
5-Trifluoromethyl-phenyl pyrazolone with oxime moietyMonacha cartusiana (Snail)LC501.11 mg/mL acs.org
Pyrazole oxime with 5-trifluoromethylpyridyl moietyTetranychus cinnabarinus (Mite)Inhibition100% at 10 µg/mL mdpi.com

Antiproliferative Activity in Cell Line Models

There are no published studies detailing the antiproliferative activity of 3-Trifluoromethyl-1H-pyrazole-5-ethanol in any cancer cell line models. As such, no data on its efficacy, such as IC50 values, or the cell lines tested, can be provided.

Molecular Mechanisms Underlying Observed Biological Activities

In the absence of studies on the biological activities of this compound, there is no information regarding the molecular mechanisms through which it may exert any effects. Research into its potential interactions with cellular pathways, protein targets, or its mechanism of action has not been documented in the available scientific literature.

Applications As Advanced Chemical Building Blocks

Utility in the Synthesis of Complex Medicinal Chemistry Scaffolds

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. researchgate.netnih.govnih.gov The presence of the trifluoromethyl group often enhances the pharmacological profile of these molecules. nih.gov 3-Trifluoromethyl-1H-pyrazole-5-ethanol provides a direct route to incorporate this valuable pharmacophore into larger, more complex drug candidates.

The primary hydroxyl group of the ethanol (B145695) side chain is a key functional handle. It can be readily transformed into various other functional groups, allowing for its integration into diverse molecular architectures. For instance, it can be oxidized to an aldehyde or carboxylic acid, undergo etherification or esterification reactions, or be converted into a leaving group for nucleophilic substitution. These transformations enable the connection of the pyrazole core to other fragments to build sophisticated molecules with potential therapeutic activity.

Research has shown that trifluoromethyl phenyl-substituted pyrazole derivatives exhibit potent activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov The synthesis of such compounds can be envisioned starting from building blocks like this compound, where the ethanol moiety is used to link the pyrazole ring to the required phenyl groups through multi-step synthetic sequences.

Table 1: Potential Medicinal Scaffolds Derived from this compound This table is for illustrative purposes and shows potential synthetic applications.

Target Scaffold Class Key Synthetic Transformation of Ethanol Group Potential Therapeutic Area
Pyrazole-based Kinase Inhibitors Oxidation to carboxylic acid, followed by amide coupling Oncology researchgate.net
Antibacterial Agents Etherification to link to aryl or heteroaryl moieties Infectious Diseases nih.gov
Anti-inflammatory Compounds (COX-2 Inhibitors) Conversion to amine for coupling reactions Inflammation
MAO-B Inhibitors Derivatization into carboxamides Neurodegenerative Diseases acs.org

Integration into Agrochemical Lead Compounds

The trifluoromethyl-pyrazole motif is a cornerstone of modern agrochemical science, found in a variety of commercial herbicides, fungicides, and insecticides. clockss.orgsemanticscholar.orgresearchgate.net The unique properties imparted by the CF3 group contribute to the high efficacy and target specificity of these products. rsc.org this compound is an ideal starting material for the synthesis of novel agrochemical candidates.

For example, pyrazole carboxamides are a significant class of fungicides. hep.com.cn The synthesis of these molecules often involves the coupling of a pyrazole carboxylic acid with an appropriate amine. The ethanol group of this compound can be oxidized to the corresponding carboxylic acid, providing a direct precursor for creating new fungicide libraries. Furthermore, recent research has focused on phenylethanol derivatives linked to a trifluoromethyl pyrazole through an ether bond, which have shown significant antifungal activity. rsc.org The subject compound is a primary precursor for such syntheses.

The well-known insecticide Fipronil and its second-generation analogs also feature the trifluoromethyl-phenyl pyrazole core. nih.gov Synthetic strategies aimed at discovering new insecticides with improved properties could utilize this compound to introduce the core pyrazole structure and use the ethanol side chain as a point for diversification.

Table 2: Agrochemical Applications via Derivatization This table illustrates how the subject compound can be a precursor to established agrochemical classes.

Agrochemical Class Example Commercial Compound (Scaffold Type) Synthetic Utility of the Building Block
Fungicides (SDHI) Penthiopyrad rsc.orgnih.gov The ethanol group can be oxidized to a carboxylic acid, a key intermediate for forming the final amide linkage.
Insecticides Fipronil nih.gov Serves as a foundational block for building the core pyrazole structure, with the ethanol group allowing for further functionalization.
Herbicides (HPPD Inhibitors) Topramezone nih.gov The pyrazole ring is a key component; the ethanol side chain allows for linking to the benzoyl moiety required for activity.
Fungicides Fluoxapiprolin researchgate.net The ethanol group can be used to construct the side chains necessary for activity against oomycetes pathogens.

Potential in Materials Science and Organic Optoelectronics Research

Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated significant potential in the field of materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comresearchgate.net Research into 6-CF3-1H-pyrazolo[3,4-b]quinolines has shown their utility as emitters in OLED devices, producing bright bluish-green light. mdpi.comresearchgate.net

This compound can serve as a crucial starting material for synthesizing these and other advanced materials. The ethanol moiety can be used to graft the pyrazole unit onto polymer backbones or other molecules to create materials with tailored photophysical properties. Moreover, the hydroxyl group can be a strategic site for initiating cyclization reactions to build the fused-ring systems, such as the aforementioned pyrazoloquinolines, that are often required for high-performance organic electronic materials. rsc.org Fused pyrazoles are an attractive scaffold in organic optoelectronics due to their planar structures and extended π-conjugation, which are critical for charge transport and luminescence. rsc.org

Table 3: Potential Contributions to Materials Science This table outlines potential roles of the compound in developing new materials.

Material Application Role of this compound Desired Property
Organic Light-Emitting Diodes (OLEDs) Precursor for synthesizing pyrazoloquinoline emitters. mdpi.comresearchgate.net Electroluminescence, color purity.
Organic Photovoltaics (OPVs) Building block for donor or acceptor materials in the active layer. mdpi.comresearchgate.net Light absorbance, charge transport.
Functional Polymers Monomer for incorporation into polymers via ester or ether linkages. Modified thermal stability, optical properties.
Coordination Polymers/Metal-Organic Frameworks Functionalized ligand after modification of the ethanol group. Luminescence, sensing capabilities.

Development of Novel Chemical Probes and Reagents

Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent probes and chemosensors is a rapidly growing area of chemical biology. Pyrazole derivatives are known to act as effective fluorophores and chelating ligands for metal ions, making them excellent candidates for the design of chemical sensors. rsc.org

This compound is well-suited for this purpose. The pyrazole core, particularly when substituted with a trifluoromethyl group, can act as the signaling unit (fluorophore). The ethanol side chain provides a convenient point of attachment for a recognition unit—a molecular fragment designed to selectively bind to a specific analyte (e.g., a metal ion, an anion, or a biologically relevant molecule). The binding event would then trigger a change in the fluorescence properties of the pyrazole core, allowing for detection.

The hydroxyl group can be easily derivatized to create ethers or esters that link the pyrazole fluorophore to ionophores (like crown ethers), peptides, or other recognition elements. This modular approach allows for the rational design of highly specific chemical probes for a wide range of applications in environmental monitoring, medical diagnostics, and cellular imaging.

Future Research Directions and Perspectives for 3 Trifluoromethyl 1h Pyrazole 5 Ethanol

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The development of catalytic asymmetric methods for producing chiral derivatives of pyrazoles has seen significant progress. rsc.orgdntb.gov.uanih.gov Future research will likely focus on creating chiral analogs of 3-Trifluoromethyl-1H-pyrazole-5-ethanol, leveraging novel catalytic systems to control stereochemistry.

Recent breakthroughs in the asymmetric synthesis of axially chiral pyrazoles and the construction of pyrazole-based chiral α-amino acid derivatives highlight the potential for innovation in this area. rsc.orgresearchgate.net Strategies such as organocatalytic C–H arylation and de novo pyrazole (B372694) synthesis are being explored to generate atropoisomeric naphthyl pyrazoles with high yields and enantioselectivities. rsc.org The application of chiral spirocyclic phosphoric acid catalysts has also proven effective in the enantioselective synthesis of unnatural pyrazole-based α-amino acid derivatives. researchgate.net These advanced methodologies could be adapted to introduce chirality to the this compound scaffold, opening new avenues for exploring its structure-activity relationships.

Table 1: Recent Catalytic Systems in Asymmetric Pyrazole Synthesis

Catalyst TypeReaction TypeKey Features
Dipeptide Phosphonium SaltDe Novo Pyrazole SynthesisEnables central-to-axial chirality conversion. rsc.org
Cinchona Alkaloid DerivativesDe Novo Pyrazole SynthesisSimultaneously constructs the stereogenic axis and the pyrazole ring. rsc.org
Chiral Phosphoric Acid (CPA)Aza-Friedel–Crafts ReactionProduces derivatives with both a chiral axis and a quaternary stereocenter. rsc.org
Chiral Spirocyclic Phosphoric AcidAsymmetric reaction with β,γ‐alkynyl‐α‐imino estersSynthesizes unnatural pyrazole-based α-chiral amino acid derivatives. researchgate.net

Innovations in Flow Chemistry and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Flow chemistry has emerged as a powerful tool to achieve these goals, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. galchimia.comscilit.commdpi.com The synthesis of pyrazole derivatives has been successfully adapted to flow chemistry setups, demonstrating the potential for cleaner and more efficient production. galchimia.comnih.govrsc.org

Future research on this compound will likely explore the development of continuous flow processes for its synthesis. These methods can lead to higher yields, reduced reaction times, and minimized waste generation. galchimia.commdpi.com Furthermore, the integration of sustainable practices, such as the use of eco-friendly solvents and catalysts, will be a key focus. researchgate.netnih.gov For instance, methods for the synthesis of trifluoromethylated pyrazoles that avoid the use of hazardous reagents are highly desirable. acs.orgnih.gov The development of one-pot syntheses and multicomponent reactions under flow conditions will further enhance the sustainability of producing this compound and its derivatives. acs.org

Table 2: Advantages of Flow Chemistry in Pyrazole Synthesis

AdvantageDescription
Enhanced SafetyAllows for the safe handling of hazardous intermediates, such as diazoalkanes, at elevated temperatures. nih.gov
Improved ScalabilityFacilitates easier scaling up of production from laboratory to industrial quantities. mdpi.com
Increased EfficiencyOften results in higher yields and shorter reaction times compared to batch processes. galchimia.comnih.gov
Better ControlProvides precise control over reaction parameters like temperature, pressure, and mixing. mdpi.com
Integration of StepsEnables the telescoping of multiple reaction steps, reducing the need for intermediate purification. nih.gov

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. ijpsjournal.comnih.govosti.govnih.govijhespub.org These computational tools can analyze vast chemical spaces to identify novel molecules with desired properties, predict their biological activities, and optimize their pharmacokinetic profiles. ijpsjournal.comnih.gov For this compound, AI and ML can be employed to design new derivatives with enhanced efficacy and selectivity.

Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can create novel chemical structures based on the pyrazole scaffold. ijpsjournal.com Predictive models can then be used to estimate the biological activity of these generated compounds against specific targets. nih.govnih.gov This in silico screening process can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, AI can aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics. nih.govmdpi.com

Expanding the Scope of Biological Target Identification for Novel Modes of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comfrontiersin.orgresearchgate.net A key area of future research for this compound will be to identify its specific molecular targets and elucidate its mechanisms of action. Understanding how a compound interacts with biological systems at a molecular level is crucial for developing it into a therapeutic agent.

Modern target identification methods, such as chemoproteomics and computational approaches, can be used to uncover the protein targets of small molecules. nih.govchemobiologicals.comf1000research.com Techniques like affinity-based protein profiling and cellular thermal shift assays (CETSA) can identify direct binding partners of a compound within a complex biological sample. nih.gov In silico methods, including molecular docking and pharmacophore modeling, can predict potential binding sites and interactions with known protein structures. acs.orgresearchgate.net By identifying novel biological targets for this compound, researchers can uncover new therapeutic applications and develop drugs with novel modes of action. researchgate.netekb.eg This exploration could lead to the development of multi-target agents that can address complex diseases. mdpi.comekb.eg

Q & A

Q. What are the standard synthetic routes for 3-trifluoromethyl-1H-pyrazole-5-ethanol, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives. A typical method involves refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10 mmol) with hydrazine hydrate (10 mmol) in ethanol for 4 hours. Post-reaction, water is added to precipitate the product, which is recrystallized from ethanol (mp 415–416 K) . Key parameters include stoichiometric control of hydrazine, solvent choice (ethanol for solubility and stability), and recrystallization conditions to avoid intermediate retention.

Q. How can researchers confirm the molecular structure of this compound after synthesis?

Basic structural confirmation involves 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify proton environments and carbon frameworks. For example, the hydroxy and amino protons are typically observed as broad signals due to hydrogen bonding. IR spectroscopy can detect functional groups like N-H (≈3200 cm1^{-1}) and O-H (≈3400 cm1^{-1}) stretches. Elemental analysis (C, H, N) further validates purity .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization from ethanol is commonly used, leveraging the compound’s moderate solubility in hot ethanol and low solubility in cold. Column chromatography (silica gel, ethyl acetate/hexane gradient) may be required if byproducts like dihydropyrazoles (e.g., from incomplete dehydration) are present .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in 3-trifluoromethyl-1H-pyrazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, the dihydropyrazole intermediate shows a buckled ring (deviation ≈0.2 Å from planarity) and phenyl substituent alignment (14.7° torsion angle). SHELXL refines hydrogen-bonding networks (N–H⋯O, O–H⋯N) and thermal displacement parameters. Restraints for N–H (0.88 Å) and O–H (0.84 Å) distances ensure accurate isotropic refinement of labile protons .

Q. What strategies address unexpected intermediates, such as dihydropyrazoles, during synthesis?

Electron-withdrawing groups (e.g., CF3_3) can stabilize dihydropyrazole intermediates, hindering dehydration. To drive the reaction toward pyrazole formation, use acidic catalysts (e.g., H2_2SO4_4) or elevated temperatures. Analytical monitoring (TLC, HPLC) identifies intermediates, while DFT calculations predict thermodynamic stability of competing pathways .

Q. How do hydrogen-bonding motifs influence the crystal packing and physicochemical properties of this compound?

The molecule forms helical chains via N–H⋯O and O–H⋯N interactions (2.85–3.10 Å), creating a monoclinic lattice. These interactions enhance thermal stability (decomposition >400 K) and solubility in polar aprotic solvents (e.g., DMSO). Comparative studies with naphthyl-substituted analogs show similar motifs but altered melting points due to π-stacking differences .

Q. What methods enable comparative analysis of this compound with its structural analogs?

  • Functional group modifications : Introduce substituents (e.g., Cl, OMe) at the phenyl ring via Suzuki coupling to study electronic effects on bioactivity .
  • Spectroscopic benchmarking : Compare 19F^{19} \text{F} NMR shifts to assess trifluoromethyl group electronic environments .
  • Crystallographic databases : Use CSD/ICSD entries to analyze trends in hydrogen-bond distances and angles for pyrazole derivatives .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via 1H^1 \text{H} NMR to detect intermediates. Adjust hydrazine stoichiometry if dihydropyrazoles dominate .
  • Crystallography : For high-resolution data, collect at 100 K using a cryostream (e.g., Oxford Cryosystems) to minimize thermal motion artifacts .
  • Data Contradictions : If spectral data conflicts with expected structures, re-examine synthetic conditions (e.g., solvent purity, reagent ratios) and validate via SC-XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.